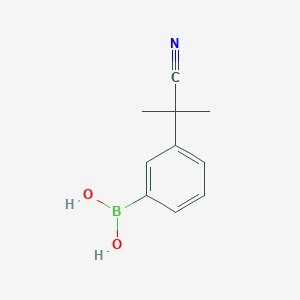

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-cyanopropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBIOYORDBEGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)(C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718334 | |

| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885067-95-8 | |

| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Cyanopropan-2-yl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid

An In-depth Technical Guide: (3-(2-Cyanopropan-2-yl)phenyl)boronic acid

Executive Summary

This compound is a bifunctional organic building block of increasing importance in medicinal chemistry and synthetic organic chemistry. Its structure, which incorporates a reactive boronic acid moiety and a versatile cyanoalkyl group on a phenyl scaffold, offers unique opportunities for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, reactivity, synthesis, and handling, with an emphasis on the practical insights required for its effective application in a research and development setting. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and versatile reactivity make them indispensable tools for creating carbon-carbon bonds.[1] The true power of these reagents is realized through the strategic functionalization of the aromatic ring. Substituents not only modulate the electronic and steric properties of the molecule, influencing reaction kinetics and yields, but also serve as handles for subsequent chemical transformations.

This compound (CAS No. 885067-95-8) is a compelling example of such a strategically designed molecule.[2] The placement of the 2-cyanopropan-2-yl group at the meta position to the boronic acid offers several advantages:

-

The Boronic Acid: A mild Lewis acid, it is the primary reactive site for cross-coupling reactions and can reversibly form esters with diols, a property exploited for protection, purification, and molecular sensing.[3]

-

The Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine, providing numerous pathways for derivatization.

-

The Gem-Dimethyl Group: This structural motif provides steric bulk, which can influence conformational preferences of the final molecule. It also imparts lipophilicity, a key parameter in drug design.

This guide will dissect these features to provide a holistic understanding of this valuable synthetic intermediate.

Physicochemical and Structural Properties

A fundamental grasp of a compound's physical properties is critical for its proper handling, storage, and use in quantitative experiments.

Molecular Structure and Identity

-

Systematic Name: this compound

-

Synonym: (3-boronophenyl)dimethylacetonitrile[2]

-

CAS Number: 885067-95-8[2]

-

Molecular Formula: C₁₀H₁₂BNO₂[2]

Tabulated Physicochemical Data

The following table summarizes key properties. Where specific experimental data for this compound is not publicly available, values are estimated based on the parent compound, phenylboronic acid, and general chemical principles.

| Property | Value | Source & Rationale |

| Molecular Weight | 189.04 g/mol | Calculated from molecular formula C₁₀H₁₂BNO₂. |

| Appearance | White to off-white crystalline powder | Typical appearance for arylboronic acids.[4] |

| Melting Point | Data not available; expected >200 °C | Phenylboronic acid melts at 216-219 °C. Substituents will alter this value.[4] |

| Solubility | Soluble in polar organic solvents (Methanol, DMSO, Chloroform); poorly soluble in water and nonpolar hexanes. | General solubility profile for arylboronic acids.[3][4] |

| pKa | ~8.5 - 9.0 (Predicted) | The pKa of phenylboronic acid is ~8.8. The electron-withdrawing nature of the cyano group may slightly lower this value.[3][5] |

| Stability | Hygroscopic; stable under dry, inert conditions. Can dehydrate to form a trimeric boroxine anhydride. | A common characteristic of boronic acids.[3][6] |

Chemical Reactivity and Synthetic Utility

The utility of this reagent is dominated by the chemistry of the boronic acid group, modulated by its substituents.

Lewis Acidity and Boronate Formation

The boron atom in a boronic acid is sp²-hybridized with a vacant p-orbital, making it a mild Lewis acid.[3] In aqueous solutions at a pH above its pKa, it accepts a hydroxide ion to form an anionic, sp³-hybridized tetrahedral boronate species.[1][7] This equilibrium is fundamental to its reactivity.

R-B(OH)₂ + H₂O ⇌ [R-B(OH)₃]⁻ + H⁺

This Lewis acidity is also the basis for its reversible covalent interaction with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is a cornerstone of carbohydrate sensing and is widely used as a protecting group strategy for diols during multi-step synthesis.[3]

Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed process forges a new C-C bond between the boronic acid's ipso-carbon and an sp²- or sp³-hybridized carbon of an organic halide or triflate. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent system. The base is crucial as it facilitates the formation of the active boronate species required for the transmetalation step in the catalytic cycle.

Other Cross-Coupling Reactions

Beyond Suzuki coupling, arylboronic acids are versatile partners in other transformations, including:

-

Chan-Lam Coupling: Copper-catalyzed formation of C-N and C-O bonds, providing access to substituted anilines and phenols.

-

Heck-type Reactions: Palladium-catalyzed coupling with alkenes.

Experimental Protocols: From Bench to Analysis

Adherence to validated protocols is essential for safety, reproducibility, and success.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[6] Exposure to moisture can lead to the formation of the corresponding boroxine, which may affect reactivity.

A Typical Suzuki-Miyaura Cross-Coupling Protocol

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq.), the aryl halide/triflate (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water). Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Quality Control and Characterization Workflow

Ensuring the identity and purity of the starting material is a self-validating step that prevents downstream failures. The following diagram outlines a logical workflow for the characterization of this compound.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. par.nsf.gov [par.nsf.gov]

- 8. fishersci.com [fishersci.com]

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid CAS number and molecular weight

An In-Depth Technical Guide to (3-(2-Cyanopropan-2-yl)phenyl)boronic acid

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a specialized organic compound that holds significant potential as a building block in modern synthetic and medicinal chemistry. Its structure is notable for the strategic placement of two key functional groups: a boronic acid and a protected tertiary nitrile. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[1] The meta-substituted 2-cyanopropan-2-yl group provides steric bulk and a stable, synthetically versatile nitrile handle that can be further elaborated or used to modulate the electronic and pharmacokinetic properties of a target molecule.

This guide provides a comprehensive overview of the essential technical data, a robust and detailed protocol for its synthesis from commercially available precursors, and a practical guide to its application in the Suzuki-Miyaura coupling—its most significant potential use in drug discovery and materials science.

Section 1: Core Compound Properties and Identification

Precise identification and understanding of a reagent's physical properties are fundamental to its successful application in research and development. While some experimental data for this specific molecule is not widely published, its core identifiers are well-established.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | (3-boronophenyl)dimethylacetonitrile | [3] |

| CAS Number | 885067-95-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂BNO₂ | [2][3][4] |

| Molecular Weight | 189.02 g/mol | [4][5] |

| Purity (Typical) | ≥98% | [6] |

| Melting Point | Data not available | [2][7] |

| Boiling Point | Data not available | [2][8] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, THF, and DMSO. Poorly soluble in nonpolar solvents and water. | Inferred from general boronic acid properties. |

Section 2: Synthesis Protocol: A Reliable Pathway from Aryl Bromide

The strategy involves a halogen-metal exchange to create a nucleophilic aryl species, which is then trapped with a borate ester. Subsequent acidic hydrolysis yields the final boronic acid.

Experimental Workflow: Synthesis of this compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents:

-

This compound (1.2 eq)

-

Aryl Bromide (Ar-Br, 1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water mixture (4:1) or Toluene/Ethanol/Water)

Protocol:

-

Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Causality: Using a slight excess of the boronic acid helps to drive the reaction to completion, ensuring full consumption of the potentially more valuable aryl halide. The choice of base and catalyst can significantly impact yield and reaction time. [10]2. Degassing: Seal the vessel and degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing dissolved oxygen prevents oxidative degradation of the catalyst, which would halt the catalytic cycle.

-

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired biaryl product.

Section 4: Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for this compound is not readily available, general precautions for handling arylboronic acids should be strictly followed. [7]

-

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood. [9][11] * Avoid formation of dust and aerosols. [9][11] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12] * Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [11]* Stability and Reactivity:

-

Boronic acids are generally stable solids but can be sensitive to strong oxidizing agents.

-

They can undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon addition of water.

-

-

Storage:

Section 5: Conclusion and Future Outlook

This compound represents a valuable, albeit specialized, tool for the synthetic chemist. Its utility is primarily derived from its pre-installed, sterically defined cyanophenyl moiety, making it an ideal candidate for introduction into complex molecules via Suzuki-Miyaura coupling. While specific applications in the literature are yet to be widely reported, its structure suggests significant potential in the synthesis of novel pharmaceutical agents and advanced organic materials. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently synthesize, handle, and strategically deploy this promising building block in their discovery programs.

References

-

BoronPharm. This compound | 885067-95-8. Available at: [Link]

-

Chemsrc. This compound | 885067-95-8. Available at: [Link]

-

Angene Chemical. Safety Data Sheet - this compound. Available at: [Link]

-

António, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Arctom. [3-(1-cyano-1-methylethyl)phenyl]boronic acid | CAS 885067-95-8. Available at: [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Frooman, M., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

-

ResearchGate. Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Available at: [Link]

-

Skariy, A., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. International Journal of Molecular Sciences. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

-

Organic Syntheses. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

- Google Patents. CN104788483A - A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto.

-

PubChem. 2-(3-bromophenyl)propanenitrile. Available at: [Link]

- Google Patents. WO2007101841A2 - Process for preparing a leukotriene antagonist.

- Google Patents. US20110195908A1 - Peptide boronic acid compounds.

- Google Patents. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.

-

Georganics. Phenylboronic acid – preparation and application. Available at: [Link]

Sources

- 1. 905971-98-4|(4-(2-Cyanoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. CAS:885067-95-8;3-(2-Cyanopropan-2-yl)phenylboronic acid-西安齐岳生物 [0qy.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. Organic Building Blocks | Organic Building Blocks & Acids Supplier [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. arctomsci.com [arctomsci.com]

- 9. labsolu.ca [labsolu.ca]

- 10. echemi.com [echemi.com]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

Navigating the Landscape of a Niche Building Block: A Technical Guide to (3-(2-Cyanopropan-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of novel molecular architectures. Among the vast arsenal of reagents available, aryl boronic acids have carved out an indispensable role, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of a specialized yet commercially accessible building block: (3-(2-Cyanopropan-2-yl)phenyl)boronic acid . We will delve into its commercial availability, key chemical identifiers, plausible synthetic routes, and its potential applications, particularly for professionals engaged in drug discovery and development.

Core Identity and Commercial Availability

This compound , identified by the CAS Number 885067-95-8 , is a substituted phenylboronic acid featuring a sterically demanding 2-cyanopropan-2-yl group at the meta position. This unique substitution pattern imparts specific spatial and electronic properties that can be strategically exploited in organic synthesis.

Our investigation reveals that this compound is readily available from a range of chemical suppliers, catering to the needs of research and development laboratories. The availability from multiple vendors ensures a stable supply chain for researchers embarking on multi-step synthetic campaigns.

Table 1: Commercial Supplier Overview for this compound

| Supplier | Purity | Notes |

| BoronPharm | ≥ 95% | Listed for pharmaceutical research and organic synthesis. |

| Atomax Chemicals Co., Ltd. | ≥ 95% | Supplier to major pharmaceutical companies. |

| BLDpharm | Information available upon request | Offers cold-chain transportation. |

| Biosynth | Information available upon request | Listed as a versatile small molecule scaffold. |

This table is a representative sample and not exhaustive. Researchers are advised to contact suppliers directly for current pricing, availability, and detailed specifications.

The Synthetic Blueprint: Plausible Routes to a Sterically Hindered Boronic Acid

A likely synthetic pathway would involve the reaction of a suitable aryl halide precursor with an organometallic reagent, followed by trapping with a borate ester. Given the nitrile functionality, a Grignard-based approach might be less favorable due to potential side reactions. A more plausible route, as outlined in patents for similar substituted phenylboronic acids, would involve a lithium-halogen exchange followed by borylation.[1]

Postulated Synthetic Workflow

The synthesis would likely commence from 1-bromo-3-(2-cyanopropan-2-yl)benzene. This starting material could be prepared via a Friedel-Crafts alkylation of bromobenzene with 2-bromoisobutyronitrile or a related electrophile.

Figure 1. A plausible synthetic workflow for the preparation of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a well-informed hypothesis based on established chemical principles and has not been experimentally validated from a specific literature source for this exact compound. Researchers should perform their own optimization and safety assessments.

-

Preparation of the Organolithium Reagent:

-

To a solution of 1-bromo-3-(2-cyanopropan-2-yl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

-

Borylation:

-

To the freshly prepared organolithium solution, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.[2]

-

The Power of Structure: Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a valuable tool for medicinal chemists. The boronic acid moiety is a versatile handle for introducing the substituted phenyl ring into a target molecule, most notably via the Suzuki-Miyaura cross-coupling reaction.[3]

Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. In this context, this compound can be coupled with a wide variety of aryl or vinyl halides and triflates to generate complex biaryl structures.

Figure 2. A schematic representation of the Suzuki-Miyaura cross-coupling reaction utilizing this compound.

The sterically bulky 2-cyanopropan-2-yl group can influence the dihedral angle of the resulting biaryl product, which can be a critical factor in modulating the binding affinity of a drug candidate to its target protein. Furthermore, the nitrile group can serve as a handle for further chemical transformations or as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within a binding pocket.

Rationale for Use in Medicinal Chemistry

The incorporation of the (3-(2-Cyanopropan-2-yl)phenyl) moiety into a drug candidate could be driven by several strategic considerations:

-

Steric Hindrance: The bulky substituent can be used to probe steric tolerance in a binding site and to lock a molecule into a specific conformation.

-

Modulation of Physicochemical Properties: The lipophilicity and metabolic stability of a lead compound can be fine-tuned by the introduction of this group.

-

Vector for Further Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further derivatization.

While no specific drug candidates containing this exact fragment are publicly disclosed, the rationale for its use is well-grounded in the principles of modern drug design.

Conclusion: A Niche Reagent with Broad Potential

This compound represents a valuable, commercially available building block for researchers in organic synthesis and drug discovery. Its unique combination of a reactive boronic acid handle, a sterically demanding substituent, and a versatile nitrile group offers a powerful tool for the construction of novel and complex molecules. While specific applications in the literature are yet to be widely reported, its structural features and the foundational importance of aryl boronic acids in medicinal chemistry suggest a promising future for this intriguing reagent.

References

-

Organic Syntheses. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: A Method for the Enantioselective Synthesis of Aryl-Substituted α-Amino Acid Derivatives. Available from: [Link].

- Google Patents. Process for the preparation of substituted phenylboronic acids. US6576789B1.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

Sources

solubility of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in common organic solvents

An In-depth Technical Guide to the Solubility of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in Common Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand as indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The compound this compound, with its unique combination of a reactive boronic acid moiety, a polar nitrile group, and a bulky hydrophobic substituent, presents a versatile scaffold for the development of novel therapeutics and complex organic materials.[2]

This technical guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its quantitative measurement, and offer guidance on data interpretation. This document is designed not merely as a list of data, but as a self-validating system to empower researchers to generate reliable and reproducible solubility profiles tailored to their specific laboratory conditions.

Physicochemical Profile and Solubility Predictions

A molecule's structure is the primary determinant of its physical properties, including solubility. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3]

The structure of this compound features distinct regions with differing polarities:

-

The Boronic Acid Group (-B(OH)₂): This is a highly polar, hydrophilic functional group. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. As a Lewis acid, this group can also interact with Lewis bases.[2]

-

The Phenyl Ring: This aromatic core is non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through π-stacking and van der Waals forces.

-

The Cyano Group (-C≡N): The nitrile is a polar aprotic group with a strong dipole moment. It can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

The 2-Propan-2-yl Group (-C(CH₃)₂-): This tertiary alkyl group is bulky and non-polar, contributing significantly to the molecule's hydrophobic character and potentially introducing steric hindrance that can affect solvation.

Based on this hybrid structure, we can predict that this compound will exhibit limited solubility in purely non-polar solvents (e.g., hexane) and highly polar protic solvents (e.g., water) but will likely show favorable solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can interact with both the nitrile and boronic acid groups without competing as strong hydrogen bond donors.

Caption: Molecular Structure of this compound.

The Challenge of Boroxine Formation

A critical consideration when working with boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water. Since the boroxine has significantly different polarity and crystal packing from the parent acid, its formation can lead to inconsistent and poorly reproducible solubility measurements.[4] The experimental protocol described below is designed to minimize these effects by ensuring the system reaches a stable equilibrium.

A Validated Experimental Protocol for Solubility Determination

The following protocol details the Isothermal Shake-Flask Method, a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3] The core principle is to generate a saturated solution at a constant temperature and then quantify the solute concentration in that solution.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Analytical balance (readable to ±0.1 mg)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Orbital shaker with temperature control or a temperature-controlled water bath with magnetic stirring

-

Centrifuge (optional)

-

Rotary evaporator or vacuum centrifuge

Solvent Selection Rationale

To build a comprehensive solubility profile, a diverse set of solvents spanning the polarity spectrum should be selected. The following list provides a representative range:

| Solvent | Class | Polarity Rationale |

| n-Hexane | Non-polar | Baseline for hydrophobic interactions. |

| Toluene | Non-polar (Aromatic) | Probes π-stacking interactions with the phenyl ring. |

| Diethyl Ether | Non-polar | A common ethereal solvent. |

| Dichloromethane (DCM) | Polar Aprotic | Intermediate polarity. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Common solvent with hydrogen bond accepting capability. |

| Acetone | Polar Aprotic | Highly polar, strong hydrogen bond acceptor. |

| Acetonitrile (ACN) | Polar Aprotic | Strong dipole, interacts well with nitrile groups. |

| Isopropanol (IPA) | Polar Protic | Probes hydrogen bonding interactions. |

| Methanol (MeOH) | Polar Protic | A highly polar alcohol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A highly polar solvent capable of dissolving a wide range of compounds. |

Step-by-Step Experimental Workflow

Caption: Isothermal Shake-Flask Method Workflow.

Protocol Details:

-

Preparation: Add an excess amount of this compound (e.g., approximately 50 mg, accurately weighed) into a series of labeled 20 mL glass vials. An excess is critical to ensure a saturated solution is formed.

-

Solvation: Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of a single solvent to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or in a stirring water bath set to a constant temperature (e.g., 25.0 °C). Agitate the slurries for a minimum of 24 hours. A 48-hour period is recommended to ensure that the acid-boroxine equilibrium is fully established.[3]

-

Phase Separation: Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle, leaving a clear supernatant. For very fine suspensions, centrifugation may be required.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant without disturbing the solid at the bottom. Use a positive displacement pipette or a syringe fitted with a PTFE filter to avoid transferring any solid particles.

-

Solvent Removal: Transfer the aliquot to a pre-weighed vial. Remove the solvent completely using a rotary evaporator, vacuum centrifuge, or by gently blowing a stream of nitrogen.

-

Quantification: Once the residual solid is completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved boronic acid.

-

Calculation & Trustworthiness: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL) To ensure the trustworthiness of the results, perform each measurement in triplicate and report the average solubility and standard deviation.

Data Presentation and Interpretation

The collected data should be organized systematically to facilitate analysis and comparison.

Quantitative Data Summary

| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Polarity Index | Measured Solubility (mg/mL) at 25°C |

| n-Hexane | Non-polar | 1.88 | 0.1 | Experimental Value |

| Toluene | Non-polar | 2.38 | 2.4 | Experimental Value |

| Diethyl Ether | Non-polar | 4.34 | 2.8 | Experimental Value |

| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | Experimental Value |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Experimental Value |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Experimental Value |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Experimental Value |

| Isopropanol | Polar Protic | 19.9 | 3.9 | Experimental Value |

| Methanol | Polar Protic | 32.7 | 5.1 | Experimental Value |

| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | 7.2 | Experimental Value |

Note: Dielectric constant and polarity index values are standard literature values and serve as a guide for interpreting results.[5][6]

Interpreting the Results

Upon populating the table with experimental data, trends will emerge that reflect the physicochemical properties of the target molecule. It is expected that solubility will be lowest in non-polar alkanes like hexane and highest in polar aprotic solvents like acetone, acetonitrile, or DMSO. The bulky non-polar group likely reduces solubility in highly structured hydrogen-bonding networks like methanol compared to simpler arylboronic acids.[1] A plot of solubility versus the solvent's dielectric constant or polarity index can be a powerful visual tool to illustrate these relationships.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. By combining a theoretical analysis of its molecular structure with a rigorous, self-validating experimental protocol, researchers can generate a reliable and detailed solubility profile. This critical dataset will empower scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities and pharmaceutical formulations. The methodologies described herein are grounded in established chemical principles and are designed to produce data that is both accurate and reproducible, upholding the highest standards of scientific integrity.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

- Polarity of Solvents.

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020, August 13). Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Method for determining solubility of slightly soluble organic compounds.

-

How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Journal of Solution Chemistry. Retrieved from [Link]

-

Literature Review of Boric Acid Solubility Data. UNT Digital Library. Retrieved from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Retrieved from [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate. Retrieved from [Link]

-

(3-Cyano-2-ethyl-4-propan-2-ylphenyl)boronic acid. PubChem. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]

-

(3-Cyano-4-phenylpentan-2-yl)boronic acid. PubChem. Retrieved from [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

-

Phenylboronic acid. ChemBK. Retrieved from [Link]

-

Phenylboronic acid. Wikipedia. Retrieved from [Link]

-

(PDF) Solubility of phenylboronic compounds in water. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. d-nb.info [d-nb.info]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Safety and Handling of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid

This guide provides comprehensive safety and handling protocols for (3-(2-Cyanopropan-2-yl)phenyl)boronic acid, a specialized reagent in research and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective use. The protocols herein are based on the known hazards of the compound, the general properties of arylboronic acids, and the specific considerations for the cyanopropan-2-yl moiety.

Compound Profile and Hazard Identification

This compound is an organoboron compound with the molecular formula C10H12BNO2. While boronic acids are celebrated for their utility in Suzuki-Miyaura cross-coupling reactions, their handling requires a nuanced understanding of their reactivity and potential hazards.[1]

1.1. GHS Hazard Classification

Based on available data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.[2]

1.2. Analysis of Functional Group-Specific Hazards

-

Arylboronic Acid Moiety: This functional group, while generally more stable than many other organometallic reagents, is susceptible to certain decomposition pathways.[1] The primary routes of degradation are protodeboronation (cleavage of the C-B bond) and oxidation.[3][4] These reactions can be influenced by pH, temperature, and the presence of catalysts.[5][6][7] Under anhydrous conditions, boronic acids can form cyclic trimers known as boroxines.[3]

-

Cyanopropan-2-yl (Nitrile) Moiety: The presence of a nitrile group introduces additional considerations. While organic nitriles are generally stable, they can be metabolized to release cyanide in the body, although this is more common with aliphatic nitriles.[8][9] The nitrile group itself is a key pharmacophore in many drugs and is generally considered metabolically stable.[10] However, the potential for hazardous decomposition products, such as hydrogen cyanide gas in the event of a fire, must be considered.[9]

The following table summarizes the key hazard information:

| Hazard Class | GHS Category | Hazard Statement | Primary Contributor |

| Acute Oral Toxicity | 4 | H302: Harmful if swallowed | Compound as a whole |

| Skin Irritation | 2 | H315: Causes skin irritation | Compound as a whole |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Compound as a whole |

| Respiratory Irritation | 3 | H335: May cause respiratory irritation | Compound as a whole |

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls and the use of appropriate PPE are mandatory.

2.1. Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[11][12]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

2.2. Personal Protective Equipment

The following PPE is required for handling this compound:

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[13]

-

Skin Protection:

-

Gloves: Wear impervious gloves, such as nitrile rubber, that have been inspected for integrity before use. Proper glove removal technique is essential to avoid skin contact.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[13]

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is recommended.

The logical workflow for donning and doffing PPE is critical for minimizing exposure.

Caption: Handling and Storage Decision Workflow.

First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate action is crucial.

4.1. First-Aid Measures

-

General Advice: If symptoms persist, seek medical advice and show the safety data sheet to the attending physician. [2][12][13]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [2][12]* Skin Contact: Immediately wash off with soap and plenty of water. [2]Remove contaminated clothing. If skin irritation persists, call a physician. [12]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician. [2]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [2][13] 4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [12][13]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and potentially hydrogen cyanide. [9][12]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [12] 4.3. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. [12]Avoid dust formation. [12]Ensure adequate ventilation. [12]* Environmental Precautions: Prevent the product from entering drains. * Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal. [12]Avoid raising dust.

Stability and Reactivity

A deeper understanding of the chemical stability and reactivity of this compound is essential for its effective use in synthesis and to prevent unwanted side reactions.

5.1. Chemical Stability

-

The compound is stable under recommended storage conditions. It is, however, hygroscopic. [12][13]* Protodeboronation: This is a significant decomposition pathway for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. [3]This can be promoted by acidic or basic conditions. [5][14]* Oxidation: Boronic acids can undergo oxidative degradation. [4] 5.2. Reactivity

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases can cause decomposition. [12][13]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, oxides of boron, and potentially hydrogen cyanide. [12]* Hazardous Polymerization: Hazardous polymerization does not occur. [12][13]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Protodeboron

- Protodeboronation of arylboronic acids in acetic acid.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Understanding Boronic Acids: Properties, Handling, and Sourcing. Benchchem.

- Safety Data Sheet: Phenylboronic acid. Carl ROTH.

- Phenylboronic acid - SAFETY D

- SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.

- SAFETY DATA SHEET - m-Tolylboronic acid. Sigma-Aldrich.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.

- The Versatile Role of Nitriles in Modern Organic Synthesis. Nanjing Finechem Holding Co.,Limited.

- 110140 - Phenylboronic acid - Safety D

- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.

- SAFETY DATA SHEET - 3-Cyanophenylboronic Acid. TCI Chemicals.

- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.

- Safety Data Sheet - this compound. Angene Chemical.

- Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.

- Phenylboronic acid - SAFETY D

- The MSDS HyperGlossary: Nitrile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. angenechemical.com [angenechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Discovery and First Synthesis of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid, a structurally unique organoboron compound, has emerged as a valuable building block in medicinal chemistry and materials science. Its synthesis leverages modern cross-coupling methodologies, providing a versatile platform for the introduction of a cyanopropan-2-ylphenyl moiety. This guide provides a comprehensive overview of the logical synthesis of this compound, grounded in established chemical principles. While a singular "discovery" paper is not readily identifiable in the public domain, this document outlines the most probable and scientifically sound route to its first synthesis, based on analogous transformations and the availability of starting materials.

Introduction

Boronic acids and their derivatives are of paramount importance in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] The unique electronic properties of the boron atom, being a mild Lewis acid, and the stability of boronic acids to a wide range of reaction conditions make them indispensable tools for the formation of carbon-carbon bonds.[3] The incorporation of nitrile functionalities into drug candidates can enhance their pharmacokinetic and pharmacodynamic profiles. This guide focuses on the synthesis of this compound, a compound that combines the synthetic versatility of a boronic acid with the chemical properties of a nitrile.

Retrosynthetic Analysis and Proposed First Synthesis

A logical retrosynthetic analysis of this compound (I) points to a disconnection at the carbon-boron bond. This suggests that the boronic acid moiety can be introduced onto a pre-functionalized benzene ring. The most common and robust method for achieving this transformation is the Miyaura borylation of an aryl halide.[4] This leads to the key precursor, 2-(3-bromophenyl)-2-methylpropanenitrile (II).

Caption: Retrosynthetic analysis of this compound.

The synthesis of the precursor, 2-(3-bromophenyl)-2-methylpropanenitrile, can be envisioned through the reaction of a suitable bromophenyl precursor with a source of the cyanopropan-2-yl group.

Detailed Experimental Protocols

Based on established methodologies for Miyaura borylation and subsequent hydrolysis, the following protocol represents a robust and likely pathway for the first synthesis of this compound.

Part 1: Synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent to form a boronate ester.[2][4] This reaction is known for its high functional group tolerance, making it suitable for substrates containing a nitrile group.[5]

Reaction Scheme:

Step-by-Step Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-bromophenyl)-2-methylpropanenitrile, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

-

Add a dry, degassed aprotic solvent such as dioxane or toluene.

-

Heat the reaction mixture to a temperature typically between 80-110 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired boronate ester.

Table 1: Reagents and Suggested Quantities

| Reagent | Molar Equiv. | Suggested Quantity (for 1 mmol scale) |

| 2-(3-bromophenyl)-2-methylpropanenitrile | 1.0 | 224 mg |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | 279 - 381 mg |

| PdCl₂(dppf) | 0.01 - 0.05 | 8 - 41 mg |

| Potassium Acetate (KOAc) | 2.0 - 3.0 | 196 - 294 mg |

| Dioxane (solvent) | - | 5 - 10 mL |

Part 2: Hydrolysis to this compound

The pinacol boronate ester is then hydrolyzed to the corresponding boronic acid. This is typically achieved under acidic or basic conditions, or through transesterification.[6]

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolve the purified 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile in a suitable solvent system, such as a mixture of acetone and water.

-

Add an aqueous acid (e.g., HCl) or a base (e.g., NaOH) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If an acid was used, neutralize the reaction mixture with a base. If a base was used, acidify the mixture to precipitate the boronic acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or trituration.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is well-established and proceeds through a series of key steps involving a palladium catalyst.

Sources

- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Buy 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile [smolecule.com]

Methodological & Application

Application Note: A Comprehensive Protocol for Suzuki-Miyaura Coupling Using (3-(2-Cyanopropan-2-yl)phenyl)boronic Acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with unparalleled efficiency and scope.[1][2] This application note provides an in-depth guide and a robust experimental protocol for the use of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid, a substrate featuring a sterically notable and electron-withdrawing cyanoalkyl group. We will dissect the mechanistic underpinnings of the reaction, address the specific challenges posed by this substrate, and present a validated, step-by-step protocol designed for high-yield synthesis of the corresponding biaryl compounds. This guide is intended for researchers in medicinal chemistry and materials science who require a reliable method for incorporating this specific structural motif into complex molecules.

Mechanistic Framework: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction proceeds through three fundamental steps centered on a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][4][5]

-

Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[1] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[6]

-

Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[7][8][9][10]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for this compound

The structure of this boronic acid introduces specific challenges that must be addressed for a successful coupling.

-

Electronic Effects: The cyanoalkyl group is electron-withdrawing, which can decrease the nucleophilicity of the phenyl ring attached to the boron. This can slow the rate of transmetalation. Electron-deficient arylboronic acids can also be more susceptible to side reactions.[11]

-

Protodeboronation: This is a common and detrimental side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This pathway is particularly problematic for electron-deficient boronic acids.[11][12] Careful selection of the base and minimizing water content can mitigate this issue. Using anhydrous solvents and strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ is often beneficial.

-

Steric Hindrance: While the substituent is at the meta-position, the tertiary carbon of the cyanopropan-2-yl group imparts some steric bulk. When coupling with a sterically hindered aryl halide (e.g., one with ortho-substituents), the choice of ligand becomes critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[13][14][15]

Validated Experimental Protocol

This protocol is designed as a general starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly challenging aryl chlorides or sterically hindered partners.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Aryl Bromide (Ar¹-Br) | - | 1.0 | 1.0 | - |

| This compound | 203.03 | 1.2 | 1.2 | 244 mg |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 | 35 mg |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 | 276 mg |

| 1,4-Dioxane, anhydrous | - | - | - | 8 mL |

| Water, degassed | - | - | - | 2 mL |

Note: For challenging couplings, consider replacing Pd(PPh₃)₄ with a combination of Pd₂(dba)₃ (1.5 mol%) and a specialized ligand like SPhos (6 mol%). Cesium carbonate (Cs₂CO₃) can be a more effective base in difficult cases.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 mmol), this compound (244 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol).

-

Atmosphere Control: Add a magnetic stir bar, seal the vessel with a septum or cap, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL).

-

Degassing: Purge the resulting suspension by bubbling argon or nitrogen gas through the mixture for 15 minutes while stirring.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.[16][17]

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Unreactive aryl halide (e.g., chloride). | Ensure catalyst was not exposed to air. Increase temperature. For aryl chlorides, switch to a more active catalyst system like Pd(OAc)₂/SPhos and a stronger base like K₃PO₄.[18][19] |

| Significant Protodeboronation | Presence of excess water or protic sources; Base is too weak or hydrolyzes readily. | Use thoroughly dried reagents and anhydrous solvents. Switch to a stronger, less-hygroscopic base like Cs₂CO₃ or K₃PO₄. Reduce the amount of water in the solvent system. |

| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from the boronic acid. | Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of inert gas throughout the reaction. |

| Slow Reaction Rate | Steric hindrance from coupling partners; Poor catalyst/ligand choice. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to accelerate reductive elimination.[6][20] Consider microwave irradiation to reduce reaction times.[15] |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation when key parameters are carefully controlled. By understanding the catalytic cycle and anticipating challenges such as protodeboronation and potential steric/electronic deactivation, researchers can successfully synthesize a wide array of valuable biaryl compounds. The provided protocol serves as a robust starting point, and the troubleshooting guide offers a clear path for optimization, enabling the reliable application of this important building block in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Crespo, M., et al. (2000). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Bardin, V. V., & Garcia, J. J. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

-

Crespo, M., et al. (2000). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Takagi, M., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

-

Chen, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

Chen, W., et al. (2020). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [Link]

-

Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

-

Crespo, M., et al. (2000). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

-

Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and water measurement. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

-

Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

-

Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

-

Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Roy, D. K., & Tabassum, S. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

-

Sharma, S., & Singh, B. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

-

Smollins, M. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

-

Miyaura, N., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron Letters. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. wwjmrd.com [wwjmrd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 17. researchgate.net [researchgate.net]

- 18. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in Cross-Coupling Reactions

Introduction: A Modern Building Block for Complex Molecules

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a versatile organoboron compound increasingly utilized in medicinal chemistry and materials science.[1][2] Its structure, featuring a sterically demanding tertiary cyanomethyl group at the meta-position, introduces unique conformational constraints and electronic properties into target molecules. This makes it a valuable building block for creating complex, three-dimensional scaffolds, which is a key objective in modern drug discovery.[1] Boronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[3]

This guide provides a comprehensive overview of the optimal reaction conditions for this compound, focusing on its application in Suzuki-Miyaura coupling. We will delve into the rationale behind the selection of catalysts, bases, and solvents, and provide detailed, field-proven protocols for both the synthesis of the boronic acid and its subsequent use in a typical cross-coupling reaction.

Physicochemical Properties and Handling

Arylboronic acids are generally crystalline solids that are stable to air and moisture. However, they can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. For long-term storage, it is advisable to keep this compound in a cool, dry place under an inert atmosphere.

The acidity of arylboronic acids is a crucial parameter, as they act as Lewis acids. The pKa value can be influenced by substituents on the aromatic ring.[4] The electron-withdrawing nature of the nitrile group in the 2-cyanopropan-2-yl substituent is expected to increase the Lewis acidity of the boron center, potentially influencing its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Synthesis of this compound

The most common and reliable method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. The following protocol is adapted from established procedures for analogous compounds.

Workflow for Synthesis

Caption: Synthesis of the target boronic acid.

Detailed Synthesis Protocol

Materials:

-

2-(3-Bromophenyl)propan-2-carbonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (HCl, 1 M aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(3-bromophenyl)propan-2-carbonitrile (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the freshly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Quench and Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly quench the reaction by adding 1 M HCl solution. Continue stirring and allow the mixture to warm to room temperature for 1 hour.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by crystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

Optimal Conditions for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves an aryl or vinyl halide/triflate and an organoboron species. The reaction is highly valued for its tolerance of a wide range of functional groups.[3] For a sterically hindered substrate like this compound, careful selection of the catalyst, ligand, and base is critical for achieving high yields.

The Catalytic Cycle and Rationale for Component Selection

Caption: The Suzuki-Miyaura catalytic cycle.

-